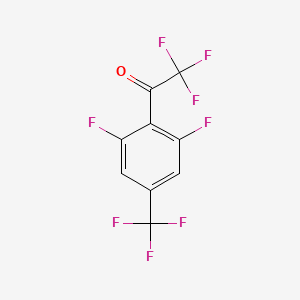

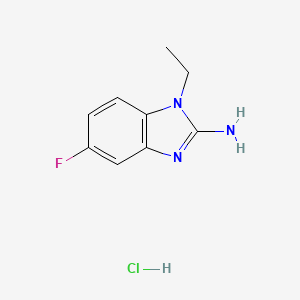

![molecular formula C16H22N2O2 B2358482 exo-Benzyl 3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate CAS No. 1949805-90-6](/img/structure/B2358482.png)

exo-Benzyl 3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

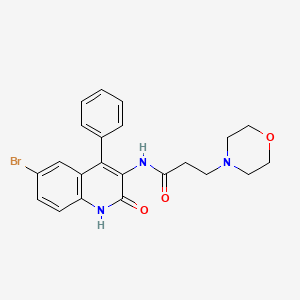

Exo-Benzyl 3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate is a chemical compound with the molecular formula C16H22N2O2 . It belongs to the class of compounds known as azabicyclo nonanes . This compound is used in various chemical reactions and has been the subject of several studies .

Synthesis Analysis

The synthesis of exo-Benzyl 3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate and similar compounds has been reported in the literature . The general approach to these compounds involves the reduction of spirocyclic oxetanyl nitriles . The mechanism, scope, and scalability of this transformation have been studied .

Molecular Structure Analysis

The molecular structure of exo-Benzyl 3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate is characterized by a bicyclic framework, which includes a nine-membered ring containing a nitrogen atom . The structure of this compound and related azabicyclo nonanes has been analyzed in several studies .

Chemical Reactions Analysis

Exo-Benzyl 3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate participates in various chemical reactions. For example, it has been reported to catalyze the oxidation of alcohols to afford the corresponding carbonyl compounds . More research is needed to fully understand the range of chemical reactions that this compound can participate in .

Physical And Chemical Properties Analysis

Exo-Benzyl 3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate has a molecular weight of 274.36 g/mol . Its physical and chemical properties, such as solubility, melting point, and boiling point, have not been fully characterized and would require further investigation .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

The compound exo-Benzyl 3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate, along with its derivatives and structurally similar compounds, has been a subject of interest in the synthesis of constrained amino acids and peptidomimetics. Research has focused on its synthesis and potential applications in various fields:

Asymmetric Synthesis of Constrained Amino Acids :

- A method has been developed for the asymmetric synthesis of diastereomeric 6-amino-3-azabicyclo[3.2.1]octane-6-carboxylic acids using norbornene amino acids as chiral building blocks. This method provides access to optically pure amino acids that can be considered both alpha,gamma- and alpha,delta-diamino acids containing sterical constraints and characterized by alpha,alpha-disubstitution (Caputo et al., 2006).

Neuronal Nicotinic Receptor Ligands :

- Synthesis of novel bicyclic α-amino acids such as exo and endo-1-azabicyclo[2.2.1]heptane-2-carboxylic acid, 1-azabicyclo[2.2.1]heptane-7-carboxylic acid, and 1-azabicyclo[3.2.2]nonane-2-carboxylic acid has been accomplished for the generation of neuronal nicotinic receptor ligands. The preparation involved alkylation of glycine-derived Schiff bases or nitroacetates with cyclic ether electrophiles (Strachan et al., 2006).

Enantioselective Synthesis for Molecular Complexity :

- A convenient asymmetric synthesis of (1R,5R,9R)-2-azabicyclo[3.3.1]nonane-9-carboxylic acid starting from dimethyl nonadienedioate is reported. The synthesis involves a stereoselective domino Michael–Dieckman process that furnishes a 1,2,3-trisubstituted cyclohexane derivative bearing three adjacent stereocenters with full stereochemical control. This novel amino acid offers versatility for the generation of molecular complexity (Garrido et al., 2013).

Preparation of Rigid Dipeptide Mimetics :

- Azabicyclo[X.Y.0]alkane amino acids, acting as rigid dipeptide mimetics, are useful in structure-activity studies in peptide-based drug discovery. An efficient synthesis of diastereomers of such compounds has been reported, providing building blocks suitable for solid-phase synthesis (Mandal et al., 2005).

Mecanismo De Acción

The mechanism of action of exo-Benzyl 3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate is not fully understood and is likely to depend on the specific reaction in which it is involved . Further studies are needed to elucidate the precise mechanisms by which this compound interacts with other molecules and participates in chemical reactions .

Safety and Hazards

Direcciones Futuras

The future directions for research on exo-Benzyl 3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate could include further studies on its synthesis, reactivity, and potential applications . This compound and related azabicyclo nonanes have potential for use in various areas of chemistry and could be the subject of future research .

Propiedades

IUPAC Name |

benzyl (1S,5R)-3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O2/c17-13-9-14-7-4-8-15(10-13)18(14)16(19)20-11-12-5-2-1-3-6-12/h1-3,5-6,13-15H,4,7-11,17H2/t13?,14-,15+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGAGLLKONFYUIP-GOOCMWNKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC(CC(C1)N2C(=O)OCC3=CC=CC=C3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]2CC(C[C@H](C1)N2C(=O)OCC3=CC=CC=C3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

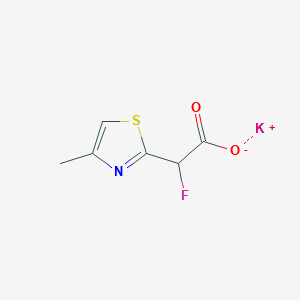

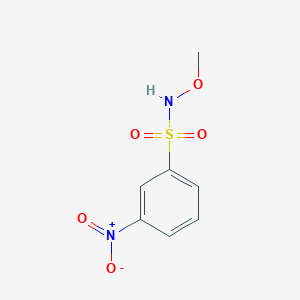

![N-[1-[6-(2-Methoxyphenyl)pyridazin-3-yl]azetidin-3-yl]-N,1,6-trimethylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2358406.png)

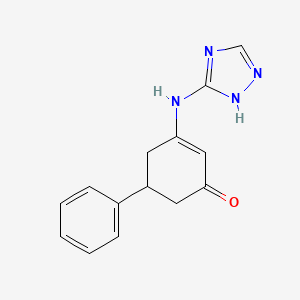

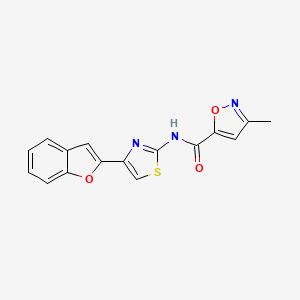

![2-({[3-(4-Chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenyl-4-pyrimidinol](/img/structure/B2358409.png)

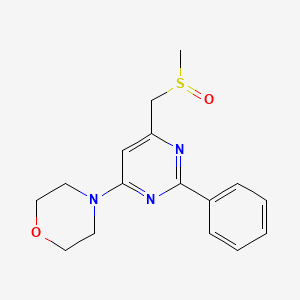

![(3-Methoxyphenyl)-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2358414.png)

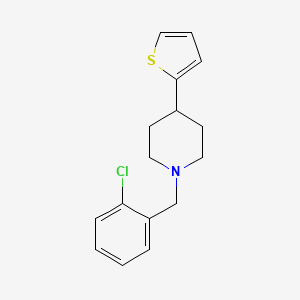

![N-[3-[(4-methoxyphenyl)-pyrrolidin-1-ylmethyl]-4,5-dimethylthiophen-2-yl]furan-2-carboxamide](/img/structure/B2358416.png)

![5,6-Dihydropyrazolo[1,5-a]pyridin-7(4h)-one](/img/structure/B2358420.png)